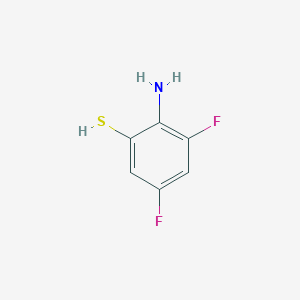

2-Amino-3,5-difluorobenzene-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVQLLHJWJBRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565997 | |

| Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153937-30-5 | |

| Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic thiol compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aniline, a thiol, and two fluorine atoms, presents a unique combination of reactive sites and modifiable physicochemical properties. This technical guide provides a summary of the available chemical and physical data for this compound. It is important to note that while general properties can be inferred from related compounds, specific experimental data for this particular molecule is limited in publicly accessible literature. This document aims to consolidate the known information and provide a framework for future research and application development.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3,5-difluorobenzenethiol |

| CAS Number | 1007023-81-3 |

| Molecular Formula | C₆H₅F₂NS |

| Molecular Weight | 161.18 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Data not available in searched literature. |

| Boiling Point | Data not available in searched literature. |

| Solubility | Data not available in searched literature. |

Data compiled from publicly available chemical supplier information.

Potential Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on general organic chemistry principles and established routes for similar compounds, a potential synthetic pathway can be proposed.

A common route for the synthesis of aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis could potentially proceed from a 2,4-difluoro-6-nitroaniline derivative, followed by the introduction of the thiol group. One patented method for preparing substituted p-aminophenols involves the hydrogenation of a nitro-compound in the presence of a palladium on carbon catalyst[1]. Another patent describes the preparation of 3,5-difluoroaniline from 2,4-difluoro-6-nitroaniline, which could serve as a potential starting material for further functionalization[2].

The reactivity of this compound is expected to be dictated by the three functional groups present: the amino group, the thiol group, and the fluorinated aromatic ring. The amino and thiol groups are nucleophilic and can participate in a variety of condensation and substitution reactions. A significant application of 2-aminothiophenols is in the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse biological activities. The general reaction involves the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.

Logical Workflow for Benzothiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a 4,6-difluorobenzothiazole derivative starting from this compound.

Caption: Generalized workflow for the synthesis of 4,6-difluorobenzothiazoles.

Potential Applications in Drug Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The presence of two fluorine atoms in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.

As a precursor to benzothiazoles, this compound could be utilized in the development of agents with a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of the fluorine atoms may offer advantages in terms of directing biological activity or improving drug-like properties.

Signaling Pathway Hypothesis

While no specific signaling pathways involving this compound have been identified in the literature, its potential role as a precursor to bioactive benzothiazoles suggests that its derivatives could interact with various cellular targets. For instance, many kinase inhibitors incorporate a heterocyclic scaffold. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzothiazole derivative.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the publicly available literature. For research purposes, it would be necessary to synthesize and characterize the compound to obtain these data.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, it should be handled with care. Aromatic thiols are often associated with a strong, unpleasant odor and can be toxic. Aromatic amines can also be hazardous. Safety data sheets for similar compounds, such as 2-aminothiophenol and 2-amino-3,5-difluoropyridine, indicate that they can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[3][4]. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of fluorinated benzothiazoles and other heterocyclic systems for drug discovery and materials science. However, there is a notable lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and spectroscopic characterization. The information presented in this guide is based on the foundational chemical identity of the molecule and inferences drawn from related compounds. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound and to explore its full potential in various scientific applications. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to establish a comprehensive data profile.

References

Spectroscopic Profile of 2-Amino-3,5-difluorobenzene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Amino-3,5-difluorobenzene-1-thiol. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data based on the analysis of analogous compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the expected peak positions and assignments for the various spectroscopic techniques. These predictions are derived from the known spectral data of structurally related molecules, including aminobenzenethiols, fluorinated aromatic compounds, and other substituted benzene derivatives.

Predicted FT-IR Spectral Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of amino, thiol, and fluoro groups on the benzene ring will result in a complex and informative spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | C-H stretching of the aromatic ring |

| 2600 - 2550 | Weak | S-H stretching of the thiol group |

| 1630 - 1600 | Strong | N-H bending (scissoring) of the primary amine |

| 1580 - 1450 | Medium-Strong | C=C stretching of the aromatic ring |

| 1300 - 1200 | Strong | C-N stretching of the aromatic amine |

| 1250 - 1100 | Strong | C-F stretching of the aryl fluoride |

| 900 - 690 | Medium-Strong | C-H out-of-plane bending of the aromatic ring |

| 750 - 650 | Medium | C-S stretching |

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and thiol groups. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and thiol substituents. The spectrum is predicted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.5 | Multiplet | 2H | Aromatic C-H protons |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ protons |

| ~ 3.0 - 4.0 | Singlet | 1H | -SH proton |

Note: The chemical shifts of the -NH₂ and -SH protons can be broad and their positions can vary significantly with solvent, concentration, and temperature. Deuterium exchange can be used to confirm these peaks.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups, particularly the fluorine atoms which will cause splitting of the signals.

| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 160 - 150 | Doublet | Aromatic C-F carbons (C3, C5) |

| ~ 145 - 135 | Singlet | Aromatic C-NH₂ carbon (C2) |

| ~ 120 - 110 | Singlet | Aromatic C-SH carbon (C1) |

| ~ 115 - 105 | Multiplet | Aromatic C-H carbons (C4, C6) |

Note: The multiplicities mentioned are simplified. Long-range C-F couplings can lead to more complex splitting patterns.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions will be influenced by the auxochromic amino and thiol groups.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 220 - 240 | High | π → π* transition of the benzene ring |

| ~ 280 - 320 | Medium | n → π* transition involving the non-bonding electrons of sulfur and nitrogen |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

-

Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound in solution.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals in both spectra.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular properties and spectroscopic techniques for this compound.

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzene-1-thiol

Disclaimer: Publicly available, in-depth experimental data including specific synthesis protocols and detailed spectroscopic characterization for 2-Amino-3,5-difluorobenzene-1-thiol is limited. The information presented herein is a comprehensive summary of available data, supplemented with established principles of organic chemistry for proposing a potential synthetic route and predicting spectral characteristics. Researchers should validate any experimental procedures.

This technical guide provides a detailed overview of the molecular structure, properties, and proposed synthesis of this compound, a fluorinated aromatic aminothiol of interest to researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted benzene derivative featuring an amino group, a thiol group, and two fluorine atoms. The strategic placement of these functional groups imparts unique chemical properties that are valuable in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 153937-30-5 | [1] |

| Molecular Formula | C₆H₅F₂NS | [1] |

| Molecular Weight | 161.17 g/mol | [1] |

| InChI Key | CLVQLLHJWJBRRX-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95.0% | [1] |

Proposed Synthesis Protocol

A potential synthetic pathway could start from 1,3-difluoro-2,4-dinitrobenzene. The selective reduction of one nitro group, followed by the introduction of a thiol group, and subsequent reduction of the second nitro group would yield the target compound. A more direct, though potentially lower-yielding, approach could involve the direct thiolation of a protected 2,4-difluoroaniline derivative.

A generalized experimental protocol for the synthesis of aminothiophenols from a nitroaniline precursor is outlined below. This is a hypothetical protocol and must be adapted and optimized for the specific synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis of this compound

-

Diazotization of 3,5-difluoroaniline: 3,5-difluoroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Formation of a xanthate ester: The cold diazonium salt solution is then added to a chilled solution of potassium ethyl xanthate. This reaction typically proceeds to completion upon warming to room temperature.

-

Hydrolysis to the thiol: The resulting xanthate ester is hydrolyzed to the corresponding thiol by heating with a strong base, such as sodium hydroxide.

-

Introduction of the amino group: This step is the most speculative without a direct precedent. One possibility involves the nitration of the difluorothiophenol intermediate followed by reduction. However, directing the nitration to the desired position would be a significant challenge. A more controlled approach might involve starting with a precursor that already contains a protected amino group or a group that can be converted to an amino group.

-

Purification: The final product would be purified using standard techniques such as extraction, followed by distillation or chromatography.

Spectroscopic Characterization (Predicted)

Detailed, published spectroscopic data for this compound are not available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (in CDCl₃) | - Aromatic protons: δ 6.5-7.5 ppm (complex splitting patterns due to H-H and H-F coupling) - Amine protons (NH₂): δ 3.5-4.5 ppm (broad singlet) - Thiol proton (SH): δ 3.0-4.0 ppm (singlet) |

| ¹³C NMR (in CDCl₃) | - Aromatic carbons: δ 100-160 ppm (carbons attached to fluorine will show large C-F coupling constants) |

| ¹⁹F NMR (in CDCl₃) | - Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of δ -110 to -140 ppm. |

| FT-IR (KBr pellet) | - N-H stretching (amine): 3300-3500 cm⁻¹ (two bands) - S-H stretching (thiol): 2550-2600 cm⁻¹ (weak) - C-F stretching: 1100-1300 cm⁻¹ (strong) - Aromatic C=C stretching: 1450-1600 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 161 |

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic workflow and a generalized signaling pathway where an aminothiol, such as this compound, could potentially be utilized as a building block for bioactive molecules.

Caption: Hypothetical multi-step synthesis of this compound.

Caption: Role as a building block in a drug discovery workflow.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-3,5-difluorobenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of 2-Amino-3,5-difluorobenzene-1-thiol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the structurally similar compound, 2-Amino-5-fluorobenzenethiol, for comparative purposes. Furthermore, standardized experimental protocols for determining key physical properties are presented to aid in further research and characterization.

Core Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the available and predicted data for this compound and a related compound.

| Physical Property | This compound | 2-Amino-5-fluorobenzenethiol (Analogue) |

| Molecular Formula | C₆H₅F₂NS | C₆H₆FNS[1][2] |

| Molecular Weight | 161.17 g/mol [3] | 143.18 g/mol [2] |

| Melting Point | Data not available | 186 °C[1] |

| Boiling Point | Data not available | 240 °C[1] |

| Density | Data not available | 1.319 g/cm³[1] |

| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents. | Limited solubility in water; soluble in organic solvents and basic water.[4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed, standardized methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.[6][7][8][9]

Methodology: Capillary Method using a Melting Point Apparatus [6][8][9]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6][8]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method [10][11][12][13]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[10][12]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.[13]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by various methods, including the displacement method.[14][15][16][17]

Methodology: Volume Displacement Method [15][17]

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

Volume Displacement: The weighed solid is carefully immersed in the liquid in the graduated cylinder.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing [18][19][20][21][22]

-

Sample Preparation: A small, measured amount of the solute (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to determine if the solute has dissolved completely, partially, or not at all.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and hexane, to create a solubility profile for the compound. The effect of pH can also be assessed by using aqueous acidic and basic solutions.[18][19]

Logical Workflow for Physical Characterization

The following diagram illustrates the logical progression for the physical characterization of a novel compound like this compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. echemi.com [echemi.com]

- 2. GSRS [precision.fda.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.ws [chem.ws]

- 22. quora.com [quora.com]

2-Amino-3,5-difluorobenzene-1-thiol: An Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic compound containing amino and thiol functional groups. Its chemical structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of fluorine atoms can significantly modify the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical overview aims to provide a summary of the available information on this compound.

Chemical Properties and Data

Based on available information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that extensive peer-reviewed experimental data for this specific isomer is limited in the public domain.

| Property | Value | Source |

| CAS Number | 153937-30-5 | Benchchem[1] |

| Molecular Formula | C₆H₅F₂NS | Benchchem[1] |

| Molecular Weight | 161.17 g/mol | Benchchem[1] |

| InChI Key | CLVQLLHJWJBRRX-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and History

A general logical workflow for such a synthesis is depicted below.

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While specific applications of this compound in drug development are not documented, the structural motifs present in the molecule are relevant to medicinal chemistry. The aminobenzenethiol core is a feature of various biologically active compounds. The introduction of two fluorine atoms can enhance metabolic stability and modulate the acidity of the thiol and amino groups, potentially influencing interactions with protein targets.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the reviewed scientific literature or patent databases. Researchers interested in this compound would need to develop and optimize synthetic and analytical methods based on general principles of organic chemistry.

Signaling Pathways and Biological Activity

There is no information available in scientific literature regarding the interaction of this compound with any biological signaling pathways or its overall pharmacological profile.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. However, there is a significant lack of publicly available information regarding its history, detailed synthesis, and biological applications. The data that is available is primarily from chemical vendor catalogs and does not constitute a comprehensive scientific record. Further research would be necessary to fully characterize this molecule and explore its potential in drug discovery and other areas of chemical science. Professionals requiring this compound for their research would likely need to rely on custom synthesis or purchase from specialized chemical suppliers.

References

2-Amino-3,5-difluorobenzene-1-thiol CAS number information

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 2-Amino-3,5-difluorobenzene-1-thiol, a fluorinated aromatic aminothiol of interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzene ring, in addition to the amino and thiol functional groups, imparts unique electronic properties and potential for novel molecular interactions. This guide consolidates available data on its chemical properties, synthesis, and safety information.

Chemical and Physical Properties

| Property | Value (for 2-Amino-5-fluorobenzenethiol) | Reference |

| CAS Number | 33264-82-3 | [1][2] |

| Molecular Formula | C₆H₆FNS | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| Boiling Point | 240 °C | [1] |

| Density | 1.319 g/cm³ | [1] |

| Flash Point | 99 °C | [1] |

| Refractive Index | 1.63 | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, a general synthetic strategy can be conceptualized based on established methods for the preparation of substituted anilines and thiophenols. A plausible synthetic route could involve the following key transformations:

Caption: Plausible synthetic workflow for this compound.

This proposed pathway begins with the nitration of a suitable difluorinated benzene derivative, followed by reduction of the nitro group to an amine. Subsequent diazotization and introduction of a thiol group via a xanthate or related intermediate would yield the target compound. Each step would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Safety and Handling

Specific safety and handling information for this compound is not available. For the related isomer, 2-Amino-5-fluorobenzenethiol, the following GHS hazard statements have been reported:

-

H302: Harmful if swallowed.[1]

It is imperative to handle any novel chemical with extreme caution. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural motifs suggest potential applications in drug discovery. The aminothiophenol core is a key pharmacophore in various biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

A hypothetical signaling pathway where a derivative of this compound could act is illustrated below. For instance, it could be envisioned as a precursor for kinase inhibitors, where the aminothiophenol moiety could interact with the hinge region of a kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a general signal transduction cascade that is often a target in cancer therapy. A molecule derived from this compound could potentially be designed to specifically inhibit a "Target Kinase," thereby blocking downstream signaling and cellular responses like proliferation.

Conclusion

This compound represents a chemical entity with significant potential, primarily due to its unique combination of functional groups and fluorine substitution. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on related structures and general chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and industrial applications. Researchers are encouraged to use the information presented as a starting point for their investigations, while exercising due caution due to the absence of comprehensive safety and toxicity data.

References

Technical Guide: Solubility Profile of 2-Amino-3,5-difluorobenzene-1-thiol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for 2-Amino-3,5-difluorobenzene-1-thiol in organic solvents. The information presented herein is based on the solubility characteristics of structurally analogous, non-fluorinated aminothiophenols and provides a general framework for solubility determination.

Executive Summary

Predicted Solubility Profile

Based on the general solubility characteristics of aminothiophenols, this compound is anticipated to exhibit the following qualitative solubility profile:

-

Good Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol.[1][2]

-

Moderate to Good Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform.[1][2]

-

Limited Solubility: Expected in non-polar solvents like hexanes and toluene.

-

Slight to Insoluble: In aqueous solutions, though solubility may be enhanced in acidic or basic conditions due to the presence of the amino and thiol groups, respectively.[1][2]

The presence of two fluorine atoms on the benzene ring is expected to influence the solubility profile compared to its non-fluorinated analogs. The high electronegativity of fluorine can lead to changes in intermolecular interactions, potentially affecting solubility in various solvents.

General Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute, or in a desiccator).

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) * 100

-

g/L = (mass of solute / volume of solution withdrawn)

-

mol/L (Molarity) = (moles of solute / volume of solution withdrawn in L)

-

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for gravimetric solubility determination.

References

Potential Research Areas for 2-Amino-3,5-difluorobenzene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a thiol group, and two fluorine atoms on the benzene ring, offers a versatile platform for the synthesis of novel heterocyclic compounds. This technical guide explores potential research areas for this molecule, including its synthesis, reactivity, and prospective applications, particularly in the development of bioactive benzothiazoles. The information presented herein is based on established chemical principles and data from analogous compounds, providing a roadmap for future research and development.

Introduction

Fluorine-containing organic molecules have garnered substantial interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms. These properties include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. This compound represents an under-explored scaffold that combines the reactive functionalities of an aminothiophenol with the advantageous properties of fluorine substitution. This guide aims to provide a comprehensive overview of the potential research directions for this promising compound.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₅F₂NS | - |

| Molecular Weight | 161.17 g/mol | - |

| CAS Number | 153937-30-5 | Supplier Catalogs |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | General solubility of aminothiophenols |

| pKa (Thiol) | Estimated to be around 6-7 | Influence of electron-withdrawing fluorine atoms |

| pKa (Amino) | Estimated to be around 2-3 | Influence of electron-withdrawing fluorine atoms and thiol group |

Potential Synthetic Routes

A plausible synthetic route to this compound can be proposed based on known methodologies for the synthesis of substituted anilines and thiophenols. One potential pathway starts from the commercially available 1,3,5-trifluorobenzene.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Nitration of 1,3,5-Trifluorobenzene: 1,3,5-Trifluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4,6-trifluoronitrobenzene.

-

Amination of 2,4,6-Trifluoronitrobenzene: The product from the previous step is subjected to nucleophilic aromatic substitution with ammonia to selectively replace one fluorine atom with an amino group, yielding 2-amino-4,6-difluoronitrobenzene.

-

Diazotization: The amino group of 2-amino-4,6-difluoronitrobenzene is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

-

Thiocyanation/Thiolation: The diazonium salt is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium ethyl xanthate followed by hydrolysis, to introduce the thiol group. This step may lead to a mixture of isomers, requiring purification. It is important to note that the regioselectivity of this reaction would need to be carefully optimized.

An alternative approach could involve the reduction of a corresponding disulfide or the hydrolysis of a benzothiazole precursor.

Potential Research Areas and Applications

The primary research value of this compound lies in its utility as a precursor for synthesizing novel heterocyclic compounds, particularly benzothiazoles.

Synthesis of Fluorinated Benzothiazoles

2-Aminothiophenols are well-known to undergo condensation and cyclization reactions with various electrophiles to form benzothiazoles.[1][2][3] The presence of two fluorine atoms in this compound is expected to influence the reactivity and the properties of the resulting benzothiazoles.

Caption: General reaction scheme for the synthesis of fluorinated benzothiazoles.

Potential Research Directions:

-

Reaction with Aldehydes and Ketones: Condensation with a wide range of aldehydes and ketones would yield 2-substituted-4,6-difluorobenzothiazoles. The reaction conditions (e.g., catalyst, solvent, temperature) can be optimized to achieve high yields.

-

Reaction with Carboxylic Acids and Derivatives: Cyclization with carboxylic acids, acid chlorides, or esters can lead to the formation of 2-substituted benzothiazoles. This is a versatile method for introducing a variety of functional groups at the 2-position.

-

Reaction with Isothiocyanates: Reaction with isothiocyanates would produce 2-amino-substituted benzothiazole derivatives, which are of interest in medicinal chemistry.

Medicinal Chemistry Applications

Fluorinated benzothiazoles have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5][6] The derivatives of this compound could be investigated for various therapeutic applications.

Potential Therapeutic Targets:

-

Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity. The fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved efficacy.[6]

-

Antimicrobial Agents: The benzothiazole core is present in several antimicrobial drugs. Novel fluorinated derivatives could be screened for their activity against a panel of bacteria and fungi.

-

Enzyme Inhibitors: The rigid benzothiazole scaffold can be functionalized to target the active sites of various enzymes implicated in disease.

-

Neurological Disorders: Some benzothiazole-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

References

- 1. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Fluorinated Benzothiazoles: Application Notes and Protocols Utilizing 2-Amino-3,5-difluorobenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,6-difluorobenzothiazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The core precursor for these syntheses is 2-Amino-3,5-difluorobenzene-1-thiol. The fluorinated benzothiazole scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.

Introduction to Fluorinated Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of fluorine atoms into the benzothiazole nucleus can significantly enhance these properties by altering the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 4,6-difluoro substitution pattern offers unique electronic properties that can be exploited in the design of novel therapeutic agents and functional materials.

General Synthetic Pathway

The most common and versatile method for the synthesis of 2-substituted-4,6-difluorobenzothiazoles is the condensation reaction between this compound and a suitable electrophilic partner. This reaction proceeds via an initial nucleophilic attack of the amino group on the electrophile, followed by an intramolecular cyclization involving the thiol group to form the benzothiazole ring.

Caption: General reaction scheme for the synthesis of 2-substituted-4,6-difluorobenzothiazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4,6-difluorobenzothiazoles from this compound using various reaction partners.

Protocol 1: Synthesis of 2-Aryl-4,6-difluorobenzothiazoles from Aromatic Aldehydes

This protocol describes a general method for the synthesis of 2-aryl-4,6-difluorobenzothiazoles via the condensation of this compound with aromatic aldehydes under oxidative conditions.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), or an oxidizing agent like air or H₂O₂/HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in the chosen solvent (10 mL).

-

Add the catalyst (e.g., 0.1 mmol of p-TsOH). For oxidative cyclization, the reaction can be stirred under an air atmosphere or with the addition of an oxidizing agent.

-

The reaction mixture is then heated to reflux (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary (Representative Examples):

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | p-TsOH | EtOH | 6 | 85 |

| 4-Chlorobenzaldehyde | Air | DMSO | 8 | 92 |

| 4-Methoxybenzaldehyde | p-TsOH | EtOH | 6 | 88 |

| 4-Nitrobenzaldehyde | Air | DMSO | 10 | 75 |

Protocol 2: Synthesis of 2-Alkyl/Aryl-4,6-difluorobenzothiazoles from Carboxylic Acids

This protocol outlines the synthesis of 2-substituted-4,6-difluorobenzothiazoles via the condensation of this compound with carboxylic acids, typically requiring a dehydrating agent or high temperatures.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

Procedure:

-

In a reaction vessel, mix this compound (1.0 mmol) and the carboxylic acid (1.2 mmol).

-

Add Polyphosphoric acid (PPA) (approximately 10 times the weight of the reactants).

-

Heat the mixture to a high temperature (typically 140-180 °C) with stirring for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative Examples):

| Carboxylic Acid | Condensing Agent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | PPA | 140 | 4 | 78 |

| Benzoic Acid | PPA | 160 | 6 | 85 |

| 4-Fluorobenzoic Acid | Eaton's Reagent | 120 | 5 | 90 |

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 4,6-difluorobenzothiazoles.

Applications in Drug Development

4,6-Difluorobenzothiazole derivatives are valuable scaffolds in drug discovery. The fluorine atoms can enhance binding to target proteins through favorable interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. These compounds have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens.

-

Neuroprotective Agents: For the treatment of neurodegenerative diseases.

The synthetic protocols described herein provide a foundation for the generation of libraries of novel 4,6-difluorobenzothiazole derivatives for further investigation in drug discovery programs.

Application Notes and Protocols for 2-Amino-3,5-difluorobenzene-1-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential synthetic utility of 2-Amino-3,5-difluorobenzene-1-thiol as a key building block in the synthesis of fluorinated heterocyclic compounds, particularly 4,6-difluorobenzothiazoles. The incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a valuable precursor for the development of novel therapeutic agents.

Disclaimer: Detailed experimental protocols and quantitative data for reactions involving this compound are not extensively reported in the available scientific literature. The following protocols are representative procedures adapted from well-established syntheses using the non-fluorinated analog, 2-aminothiophenol. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to significantly alter the nucleophilicity of both the amino and thiol groups, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) and may result in different yields compared to the non-fluorinated counterpart. These protocols should be considered as a starting point for optimization.

Core Applications: Synthesis of 4,6-Difluorobenzothiazoles

This compound is an excellent starting material for the synthesis of 4,6-difluorobenzothiazoles, a scaffold of interest in drug discovery. The primary synthetic routes involve the cyclocondensation of the aminothiol with either aldehydes or carboxylic acids (or their derivatives).

Synthesis of 2-Aryl-4,6-difluorobenzothiazoles via Condensation with Aromatic Aldehydes

This method involves the reaction of this compound with an aromatic aldehyde, which typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to the benzothiazole.

Representative Experimental Protocol 1: Synthesis of 4,6-Difluoro-2-phenylbenzothiazole

Reagents and Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (or Dimethyl Sulfoxide, DMSO)

-

Catalyst (e.g., p-toluenesulfonic acid, or an oxidizing agent like hydrogen peroxide/hydrochloric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.05 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion (typically 4-8 hours, but may be longer for the fluorinated substrate), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,6-difluoro-2-phenylbenzothiazole.

Table 1: Representative Data for the Synthesis of 2-Aryl-4,6-difluorobenzothiazoles (Hypothetical)

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%)* |

| 1 | Benzaldehyde | 4,6-Difluoro-2-phenylbenzothiazole | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,6-difluorobenzothiazole | 7 | 82 |

| 3 | 4-Methoxybenzaldehyde | 4,6-Difluoro-2-(4-methoxyphenyl)benzothiazole | 5 | 88 |

| 4 | 2-Nitrobenzaldehyde | 4,6-Difluoro-2-(2-nitrophenyl)benzothiazole | 8 | 75 |

*Yields are hypothetical and based on reactions with 2-aminothiophenol. Optimization will be required for this compound.

Synthesis of 4,6-Difluoro-2-substituted-benzothiazoles via Cyclocondensation with Carboxylic Acids

The reaction of this compound with carboxylic acids provides another route to 2-substituted-4,6-difluorobenzothiazoles. This reaction often requires a dehydrating agent or activation of the carboxylic acid.

Representative Experimental Protocol 2: Synthesis of 4,6-Difluoro-2-methylbenzothiazole

Reagents and Materials:

-

This compound

-

Acetic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice-water

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Beaker

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, add polyphosphoric acid (10 g).

-

Heat the PPA to 80 °C with mechanical stirring.

-

Add this compound (1.0 mmol) and acetic acid (1.2 mmol) to the hot PPA.

-

Increase the temperature to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-difluoro-2-methylbenzothiazole.

Table 2: Representative Data for the Synthesis of 4,6-Difluoro-2-substituted-benzothiazoles from Carboxylic Acids (Hypothetical)

| Entry | Carboxylic Acid | Product | Reaction Temp (°C) | Yield (%)* |

| 1 | Acetic Acid | 4,6-Difluoro-2-methylbenzothiazole | 130 | 78 |

| 2 | Benzoic Acid | 4,6-Difluoro-2-phenylbenzothiazole | 140 | 80 |

| 3 | Cyclohexanecarboxylic acid | 2-Cyclohexyl-4,6-difluorobenzothiazole | 140 | 75 |

| 4 | Thiophene-2-carboxylic acid | 4,6-Difluoro-2-(thiophen-2-yl)benzothiazole | 135 | 72 |

*Yields are hypothetical and based on reactions with 2-aminothiophenol. Optimization will be required for this compound.

Visualizations

Caption: General reaction scheme for the synthesis of 4,6-difluorobenzothiazoles.

Caption: Experimental workflow for a typical benzothiazole synthesis.

Application Notes and Protocols for 2-Amino-3,5-difluorobenzene-1-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3,5-difluorobenzene-1-thiol is a fluorinated aromatic thiol that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This makes it an attractive starting material for the synthesis of novel therapeutic agents. One of the key applications of this compound is in the synthesis of phenothiazine derivatives, which are of interest as potential kinase inhibitors and neuroprotective agents.[4][5]

Key Applications:

-

Synthesis of Phenothiazine Derivatives: this compound can be utilized in the synthesis of various substituted phenothiazines. These heterocyclic compounds are known to possess a wide range of biological activities and are core structures in several approved drugs.[4][6] The reaction typically involves the condensation of an aminobenzenethiol with a cyclohexanone derivative.[4][7]

-

Development of Kinase Inhibitors: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.[8][9][10] Phenothiazine scaffolds derived from this compound can be further functionalized to create potent and selective kinase inhibitors. The fluorine substituents can enhance binding affinity and selectivity for the target kinase.

-

Probes for Chemical Biology: The thiol group is reactive towards various electrophiles, allowing for its use in bioconjugation and the development of chemical probes to study biological systems.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Difluorinated Phenothiazine Derivatives

This protocol describes a general method for the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones under transition-metal-free conditions, adapted for this compound.[4][7]

Workflow for Phenothiazine Synthesis

Caption: General workflow for the synthesis of difluorinated phenothiazines.

Materials and Reagents:

| Reagent | Supplier | Purity |

| This compound | Commercial Source | >95% |

| Substituted Cyclohexanone | Commercial Source | >98% |

| Potassium Iodide (KI) | Commercial Source | >99% |

| (Benzylsulfonyl)benzene | Commercial Source | >98% |

| Chlorobenzene | Commercial Source | Anhydrous |

| Neutral Aluminum Oxide (100-200 mesh) | Commercial Source | - |

| Petroleum Ether | Commercial Source | ACS Grade |

| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |

Procedure:

-

To a 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).[7]

-

Seal the tube and purge with oxygen three times.

-

Using a syringe, add this compound (0.2 mmol), the desired cyclohexanone derivative (0.3 mmol), and chlorobenzene (0.8 mL).[7]

-

Stir the reaction mixture at 140 °C for 24 hours.[7]

-

After cooling to room temperature, remove the volatile components under reduced pressure.

-

Purify the residue by column chromatography on neutral aluminum oxide using a petroleum ether/ethyl acetate gradient to afford the desired difluorinated phenothiazine product.[7]

Expected Yields (based on analogous reactions):

| Reactant 1 (2-aminobenzenethiol) | Reactant 2 (cyclohexanone) | Product Yield | Reference |

| 2-amino-5-fluorobenzenethiol | cyclohexanone | 76% | [7] |

| 2-amino-5-chlorobenzenethiol | cyclohexanone | 75% | [7] |

| 2-amino-5-methoxybenzenethiol | cyclohexanone | 58% | [7] |

| 2-aminobenzenethiol | 3-methylcyclohex-2-enone | 52% | [7] |

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Phenothiazine derivatives have been investigated as inhibitors of various protein kinases. The synthesized difluorinated phenothiazines can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic candidates for diseases driven by aberrant kinase signaling.

Potential Kinase Inhibition Signaling Pathway

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Applications of 2-Amino-3,5-difluorobenzene-1-thiol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzene-1-thiol is a versatile chemical intermediate with significant potential in medicinal chemistry. The presence of three key functional groups—an amine, a thiol, and a difluorinated benzene ring—makes it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, properties that are highly desirable in drug design.[1][2][3] The amino and thiol groups provide reactive handles for the construction of a variety of heterocyclic systems and for conjugation to other molecules. While specific, publicly available data on the direct use of this compound in late-stage drug candidates is limited, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors and other targeted therapies.

This document provides representative applications and detailed protocols to illustrate the potential uses of this compound in a medicinal chemistry research setting. The following sections outline its application in the synthesis of a hypothetical kinase inhibitor, including experimental procedures, characterization data, and biological evaluation.

Application: Synthesis of Novel Kinase Inhibitors

The 2-amino-thiophenol core is a common starting point for the synthesis of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The difluoro-substitution pattern of this compound can be exploited to enhance the potency and selectivity of these inhibitors.

Hypothetical Kinase Inhibitor Target: Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are implicated in the progression of several cancers, making it a key target for anticancer drug development. The following is a representative workflow for the synthesis and evaluation of a hypothetical EGFR inhibitor derived from this compound.

Experimental Workflow for EGFR Inhibitor Synthesis and Evaluation

Caption: A representative workflow for the synthesis, screening, and optimization of a novel EGFR inhibitor.

Data Presentation: Biological Activity of Hypothetical EGFR Inhibitors

The following table summarizes hypothetical biological data for a series of compounds derived from this compound, illustrating how structure-activity relationships (SAR) might be explored.

| Compound ID | R Group Modification | EGFR Kinase IC50 (nM) | A549 Cell Proliferation GI50 (nM) |

| HYPO-1 | Unsubstituted Phenyl | 75 | 150 |

| HYPO-2 | 4-Methoxy-phenyl | 50 | 110 |

| HYPO-3 | 3-Chloro-4-fluoro-phenyl | 15 | 35 |

| HYPO-4 | Pyridin-4-yl | 25 | 60 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilino-quinazoline Intermediate

This protocol describes a plausible first step in the synthesis of a kinase inhibitor, starting from this compound.

Materials:

-

This compound

-

2,4-Dichloro-5-methoxy-pyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Propanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), 2,4-dichloro-5-methoxy-pyrimidine (1.1 eq), and 2-propanol (20 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 4-(2-amino-3,5-difluorophenylthio)-2-chloro-5-methoxypyrimidine.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In vitro EGFR Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplate

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of recombinant EGFR kinase and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway, which is often targeted by kinase inhibitors developed for cancer therapy.

Simplified EGFR Signaling Pathway

Caption: A simplified representation of the EGFR signaling cascade leading to cell proliferation and survival.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active compounds in medicinal chemistry. Its unique combination of reactive functional groups and fluorine substitution provides a strong foundation for the development of potent and selective therapeutic agents, particularly in the area of kinase inhibition for oncology. The provided protocols and diagrams serve as a guide for researchers to explore the potential of this and related scaffolds in their drug discovery programs.

References

Application Notes and Protocols: 2-Amino-3,5-difluorobenzene-1-thiol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, specific literature detailing the applications and experimental protocols for 2-Amino-3,5-difluorobenzene-1-thiol is not available. The following application notes and protocols are based on the established reactivity of analogous 2-aminobenzenethiols and are provided as a representative guide for its potential use as a chemical intermediate. The data presented is hypothetical but chemically plausible, derived from known transformations of similar compounds.

Introduction

This compound is a fluorinated aromatic aminothiol that holds significant potential as a versatile intermediate in the synthesis of novel heterocyclic compounds. The presence of both an amino and a thiol group ortho to each other on a difluorinated benzene ring makes it a valuable precursor for constructing a variety of fused ring systems, particularly benzothiazines and benzothiazoles. The fluorine substituents can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules, making them attractive candidates for drug discovery and materials science.

This document outlines a representative application of this compound in the synthesis of a novel 6,8-difluoro-4H-1,4-benzothiazine derivative, a scaffold of interest in medicinal chemistry.

Representative Application: Synthesis of 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine

A primary application of 2-aminobenzenethiols is their condensation with β-dicarbonyl compounds to yield substituted benzothiazines. This reaction typically proceeds via an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization involving the thiol group.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Pentane-2,4-dione | 1.1 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Catalyst | Acetic Acid (catalytic) |

| Temperature | Reflux (78 °C) |

| Reaction Time | 6 hours |

| Results | |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Product Characterization | |

| Molecular Formula | C₁₁H₉F₂NOS |

| Molecular Weight | 257.26 g/mol |

| Melting Point | 135-137 °C |

Spectroscopic Data

The following tables outline the expected spectroscopic data for the starting material and the resulting product.

Table 1: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-6.8 (m, 2H, Ar-H), 5.1 (s, 2H, NH₂), 3.4 (s, 1H, SH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-157 (dd, J = 240, 10 Hz, C-F), 150-147 (dd, J = 245, 12 Hz, C-F), 120-110 (m, Ar-C), 105-100 (m, Ar-C) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -110 to -115 (m), -120 to -125 (m) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2550 (S-H stretch), 1620 (N-H bend), 1300-1100 (C-F stretch) |

Table 2: Spectroscopic Data for 2-Acetyl-6,8-difluoro-3-methyl-4H-1,4-benzothiazine

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-6.9 (m, 2H, Ar-H), 4.5 (s, 1H, NH), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195 (C=O), 162-158 (dd, J = 245, 11 Hz, C-F), 152-148 (dd, J = 250, 13 Hz, C-F), 145 (C=C), 125-115 (m, Ar-C), 110-105 (m, Ar-C), 105 (C=C), 29 (COCH₃), 20 (CH₃) |